1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine
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Overview
Description
1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring attached to a complex branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine typically involves the reaction of pyrrolidine with a suitable alkylating agent. One common method is the alkylation of pyrrolidine with 2,4-dimethyl-2-(isobutyl)-1-oxopentyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the alkyl chain, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives, thiolated derivatives.
Scientific Research Applications
1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)morpholine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
1-(2,4-Dimethyl-2-(isobutyl)-1-oxopentyl)pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a branched alkyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
94333-40-1 |
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Molecular Formula |
C15H29NO |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
2,4-dimethyl-2-(2-methylpropyl)-1-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C15H29NO/c1-12(2)10-15(5,11-13(3)4)14(17)16-8-6-7-9-16/h12-13H,6-11H2,1-5H3 |
InChI Key |
LMXPSAJVSIPGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CC(C)C)C(=O)N1CCCC1 |
Origin of Product |
United States |
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